(2Z)-6-(3,4-dimethoxybenzyl)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound “(2Z)-6-(3,4-dimethoxybenzyl)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a complex organic molecule that features multiple functional groups, including benzyl, indole, thiazolo, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzaldehyde, indole derivatives, and thiazolo[3,2-b][1,2,4]triazine precursors. Key steps in the synthesis could involve:
Condensation Reactions: Formation of the benzylidene-indole intermediate.
Cyclization: Formation of the thiazolo[3,2-b][1,2,4]triazine ring.
Functional Group Modifications: Introduction of the prop-2-en-1-yl group and other functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Chromatography, recrystallization, and other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Medicine
In medicinal chemistry, derivatives of this compound might exhibit pharmacological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-(3,4-dimethoxybenzyl)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: A similar compound with slight variations in functional groups.
Indole Derivatives: Compounds with similar indole structures but different substituents.
Thiazolo[3,2-b][1,2,4]triazine Compounds: Molecules with the same core structure but different side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable molecule for various applications in research and industry.
Properties
Molecular Formula |
C25H20N4O5S |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C25H20N4O5S/c1-4-11-28-17-8-6-5-7-15(17)20(23(28)31)21-24(32)29-25(35-21)26-22(30)16(27-29)12-14-9-10-18(33-2)19(13-14)34-3/h4-10,13H,1,11-12H2,2-3H3/b21-20- |
InChI Key |
KALPRWNQUZFSTA-MRCUWXFGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)SC3=NC2=O)OC |
Origin of Product |
United States |
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